molecular formula Cl2CuH4O2 B084336 copper;dichloride;dihydrate CAS No. 13933-17-0

copper;dichloride;dihydrate

Cat. No.: B084336
CAS No.: 13933-17-0
M. Wt: 170.48 g/mol
InChI Key: MPTQRFCYZCXJFQ-UHFFFAOYSA-L
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Description

copper;dichloride;dihydrate, also known as cupric chloride dihydrate, is an inorganic compound with the chemical formula CuCl₂·2H₂O. This compound appears as a blue-green crystalline solid and is highly soluble in water. It is widely used in various chemical applications due to its unique

Biological Activity

Copper(II) chloride dihydrate (CuCl₂·2H₂O) is an inorganic compound that has garnered attention due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential applications in various fields, supported by data tables and relevant case studies.

Overview of Copper(II) Chloride Dihydrate

Copper(II) chloride dihydrate is a blue-green solid that is soluble in water. It is classified as a hazardous substance due to its corrosive nature and potential toxicity to aquatic life. Its chemical structure allows it to participate in various biochemical processes, making it a compound of interest in pharmacology and toxicology.

Antimicrobial Properties

Copper compounds have long been recognized for their antimicrobial properties. Research indicates that copper(II) chloride dihydrate exhibits significant activity against a range of microorganisms, including bacteria and fungi.

  • Mechanism of Action : The antimicrobial activity is primarily attributed to the generation of reactive oxygen species (ROS) and disruption of microbial membranes. Copper ions can interact with thiol groups in proteins, leading to enzyme inhibition and cell death.

Table 1: Antimicrobial Activity of Copper(II) Chloride Dihydrate

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus1.5 μM
Pseudomonas aeruginosa3 μM
Candida albicans2 μM

Toxicological Effects

While copper(II) chloride dihydrate has beneficial biological activities, it also poses risks due to its toxicity. Acute exposure can lead to skin irritation, eye damage, and harmful effects if ingested.

  • Toxicity Data : The LD₅₀ values for copper(II) chloride dihydrate indicate moderate toxicity:
    • Oral LD₅₀ in rats: 584 mg/kg
    • Dermal LD₅₀ in rats: 1224 mg/kg .

Table 2: Toxicological Profile of Copper(II) Chloride Dihydrate

Exposure RouteLD₅₀ Value (mg/kg)Species
Oral584Rat
Dermal1224Rat

Case Studies

  • Antimicrobial Efficacy Against Bacterial Strains :
    A study demonstrated that copper(II) chloride dihydrate effectively inhibited the growth of Staphylococcus aureus at low concentrations without damaging human cell lines. This suggests potential applications in clinical settings where antibiotic resistance is a concern .
  • Industrial Applications :
    In the petroleum industry, copper(II) chloride dihydrate is used as a deodorizing and desulfurizing agent, showcasing its utility beyond biological applications . Its role as a catalyst in organic synthesis further emphasizes its versatility.
  • Environmental Impact :
    The compound's high toxicity to aquatic life raises concerns about environmental contamination. Studies have shown that copper ions can accumulate in aquatic organisms, leading to bioaccumulation and potential ecological harm .

Properties

IUPAC Name

copper;dichloride;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2ClH.Cu.2H2O/h2*1H;;2*1H2/q;;+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPTQRFCYZCXJFQ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.[Cl-].[Cl-].[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl2CuH4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1049564
Record name Cupric chloride dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1049564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13933-17-0, 10125-13-0
Record name Copper, diaquadichloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13933-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Copper(II) chloride, dihydrate (1:2:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013933170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cupric chloride dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1049564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CUPRIC CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2QG84156O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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